2-Bromo-6-nitrotoluene
Overview
Description
Synthesis Analysis
2-Bromo-6-nitrotoluene can be synthesized through multiple pathways. The bromination of p-nitrotoluene in the presence of different catalysts leads to various bromo-nitrotoluene derivatives. For example, using antimony tribromide or ferric bromide as catalysts yields different brominated products due to the electrophilic aromatic substitution reactions involved (Cavill, 1946). Furthermore, the selective bromination using barium fluorobromate results in the formation of pure 3-bromo-nitrotoluene, showcasing a specific pathway to obtain brominated nitrotoluenes without the need for harsh conditions or catalysts (Sobolev et al., 2014).
Molecular Structure Analysis
The molecular geometry of 2-nitrotoluene, which serves as a precursor or related compound to 2-Bromo-6-nitrotoluene, has been extensively studied. Investigations include gas-phase electron diffraction and quantum chemical computations, revealing detailed insights into bond lengths, bond angles, and steric interactions between the methyl and nitro groups. These structural features highlight the complexity of interactions within the molecule and its derivatives (Shishkov et al., 1998).
Chemical Reactions and Properties
The chemical behavior of 2-Bromo-6-nitrotoluene includes reactions characteristic of nitroaromatic compounds and brominated aromatic compounds. Notably, the presence of the nitro group allows for reactions such as nitration and bromination, leading to various derivatives depending on the reaction conditions and the presence of specific substituents or catalysts. For example, the nitration of toluene derivatives yields a mixture of nitro-derivatives, showcasing the reactivity of the aromatic ring towards electrophilic substitution reactions (Bell & Millar, 1966).
Physical Properties Analysis
Studies on related bromo-nitro compounds have provided insights into the physical properties of these materials, including crystal structures and vibrational spectra. For instance, the crystal structure of 2-bromo-4-nitropyridine N-oxide reveals how bromo and nitro substituents affect the molecular conformation and intermolecular interactions, which can be extrapolated to understand the physical properties of 2-Bromo-6-nitrotoluene and similar compounds (Hanuza et al., 2002).
Chemical Properties Analysis
The chemical properties of 2-Bromo-6-nitrotoluene can be influenced by its functional groups. The presence of the bromo and nitro groups on the aromatic ring makes it susceptible to various chemical reactions, including further nitration, bromination, and substitution reactions, which are crucial for its use as an intermediate in organic synthesis. The electrophilic nature of these groups, their influence on the electronic structure of the molecule, and their reactivity towards nucleophiles are central to the compound's chemical behavior (Graham et al., 2004).
Scientific Research Applications
Synthesis and Chemical Intermediates
2-Bromo-6-nitrotoluene is utilized in the synthesis of various chemicals. For example, it has been involved in the preparation of 2-Bromo-6-fluorotoluene, an important medical intermediate, through a series of reactions including Gattermann diazonium salt substitution, reduction, and Schiemann reaction (Li Jiang-he, 2010). Additionally, 2-Bromo-6-nitrotoluene is a key intermediate in the synthesis of various brominated compounds, including 4-Bromo-2-chlorotoluene, achieved through diazotization and Sandmeyer reaction (Xue Xu, 2006).
Bromination Techniques
The compound has been used to explore different bromination methods. For instance, bromination using barium fluorobromate resulted in the efficient formation of 3-bromo-nitrotoluene without the need for catalysts or harsh conditions (V. Sobolev et al., 2014). Another study observed the formation of different brominated products depending on the catalyst used in the bromination of p-nitrotoluene (G. Cavill, 1946).
Environmental and Safety Research
In terms of safety and environmental research, studies have focused on the thermal decomposition of compounds like 2-nitrotoluene to understand mechanisms that lead to explosions. This research is essential for ensuring the safe handling and storage of these materials (Wen Zhu et al., 2017).
Advanced Materials Research
2-Bromo-6-nitrotoluene has been studied in the context of advanced materials research. For example, its transformation and the resulting products have been analyzed to understand the behavior of these compounds in various environmental and industrial contexts, as seen in the transformation of trinitrotoluene to triaminotoluene under methanogenic conditions (Philip Hwang et al., 2000).
Spectroscopy and Photochemistry
The compound also plays a role in spectroscopy and photochemistry studies, particularly in understanding the behavior of nitroarene compounds. Studies have explored its vibrational coherence and reaction pathways under ultrafast rearrangement conditions, which can provide insights into its photophysical properties (Derrick Ampadu Boateng et al., 2019).
Phytoremediation Research
Moreover, 2-Bromo-6-nitrotoluene has been studied in phytoremediation research, particularly in the context of soil contamination by related compounds like 2,4,6-trinitrotoluene. This research investigates the use of plant-bacterial combinations to reduce soil contamination levels (S. Siciliano and C. Greer, 2000).
Toxicology and Health Safety
In toxicology and health safety, the compound is used to understand the metabolic pathways and effects of exposure to nitrotoluenes. Studies have focused on biomonitoring and the effects of nitrotoluenes on liver function, providing valuable insights into occupational health and safety (Youping Deng et al., 2011).
Safety And Hazards
2-Bromo-6-nitrotoluene is classified as a hazardous chemical. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation67. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area7.
Future Directions
The future directions of 2-Bromo-6-nitrotoluene are not explicitly mentioned in the retrieved sources. However, given its use in the synthesis of various compounds, it can be inferred that it may continue to be used in chemical research and synthesis145.
properties
IUPAC Name |
1-bromo-2-methyl-3-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c1-5-6(8)3-2-4-7(5)9(10)11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYTNSGFSAXWBCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00203791 | |
Record name | 2-Bromo-6-nitrotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00203791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-nitrotoluene | |
CAS RN |
55289-35-5 | |
Record name | 2-Bromo-6-nitrotoluene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55289-35-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-6-nitrotoluene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055289355 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Bromo-6-nitrotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00203791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-6-nitrotoluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.133 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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